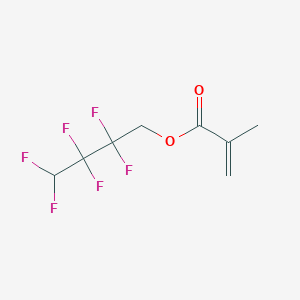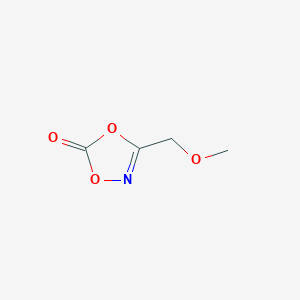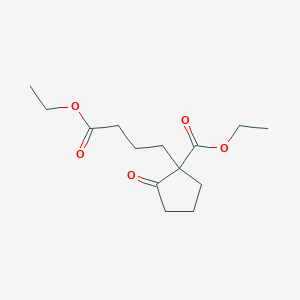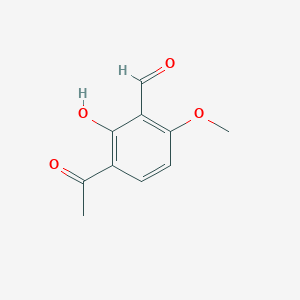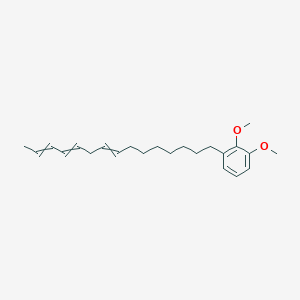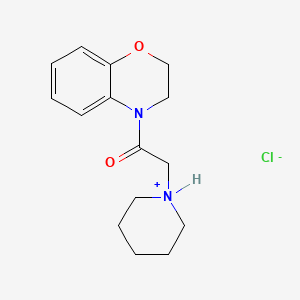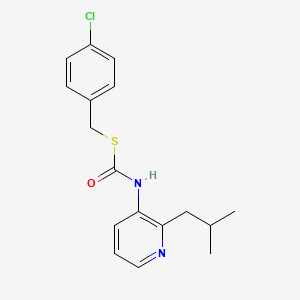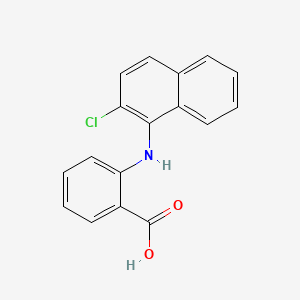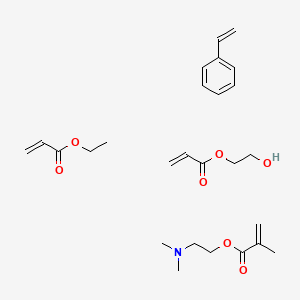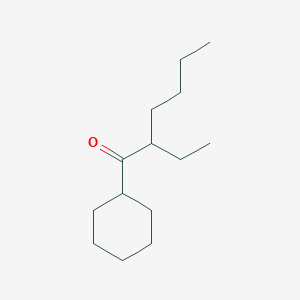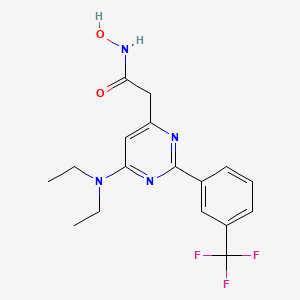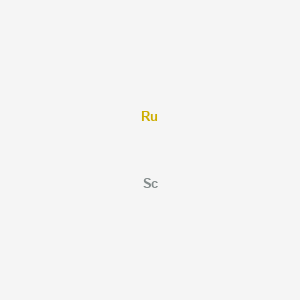
Ruthenium--scandium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium–scandium (1/1) is an intermetallic compound formed by the combination of ruthenium and scandium in a 1:1 atomic ratio. Ruthenium is a member of the platinum group metals, known for its catalytic properties and resistance to corrosion. Scandium, on the other hand, is a rare earth element with unique properties that make it valuable in various high-tech applications. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in both scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–scandium (1/1) typically involves high-temperature methods. One common approach is the direct reaction of elemental ruthenium and scandium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out in a furnace at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods: In industrial settings, the production of ruthenium–scandium (1/1) may involve the use of advanced metallurgical techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The resulting alloy is then subjected to further processing, such as annealing, to achieve the desired microstructure and properties .
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium–scandium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ruthenium can react with oxygen to form ruthenium oxides, while scandium can form scandium oxides under similar conditions .
Common Reagents and Conditions:
Oxidation: Ruthenium reacts with oxygen at elevated temperatures to form ruthenium dioxide (RuO₂). Scandium also forms scandium oxide (Sc₂O₃) when exposed to oxygen.
Reduction: Both ruthenium and scandium can be reduced using hydrogen gas at high temperatures to yield the pure metals.
Major Products: The major products of these reactions include various oxides, halides, and other coordination compounds of ruthenium and scandium .
Aplicaciones Científicas De Investigación
Ruthenium–scandium (1/1) has a wide range of applications in scientific research due to its unique properties:
Catalysis: Ruthenium is known for its catalytic properties, and the addition of scandium can enhance these properties.
Materials Science: The compound’s unique combination of properties makes it valuable in the development of advanced materials, including high-strength alloys and coatings.
Biomedical Applications: Ruthenium compounds have shown promise in medical applications, including as antimicrobial agents and in cancer therapy.
Mecanismo De Acción
The mechanism of action of ruthenium–scandium (1/1) in catalytic and biomedical applications involves several molecular targets and pathways:
Catalysis: In catalytic applications, ruthenium–scandium (1/1) acts as a heterogeneous catalyst, providing active sites for chemical reactions.
Biomedical Applications: Ruthenium compounds are known to interact with DNA and other biomolecules, disrupting cellular processes and leading to cell death.
Comparación Con Compuestos Similares
Ruthenium–scandium (1/1) can be compared with other intermetallic compounds and alloys involving ruthenium and scandium:
Ruthenium–Rhodium: Both ruthenium and rhodium are platinum group metals with excellent catalytic properties.
Ruthenium–Osmium: Osmium is another platinum group metal with similar properties to ruthenium.
Scandium–Titanium: Scandium–titanium alloys are known for their high strength and lightweight properties.
Propiedades
Número CAS |
39388-94-8 |
|---|---|
Fórmula molecular |
RuSc |
Peso molecular |
146.0 g/mol |
Nombre IUPAC |
ruthenium;scandium |
InChI |
InChI=1S/Ru.Sc |
Clave InChI |
FQTSENLSXYSRGN-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


